2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453927
InChI: InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3
SMILES: CC(C)N(CC1=CC=CC=C1Br)C(=O)CN
Molecular Formula: C12H17BrN2O
Molecular Weight: 285.18 g/mol

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13453927

Molecular Formula: C12H17BrN2O

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide -

Specification

Molecular Formula C12H17BrN2O
Molecular Weight 285.18 g/mol
IUPAC Name 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3
Standard InChI Key GTFLAHFWMIXQAW-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1Br)C(=O)CN
Canonical SMILES CC(C)N(CC1=CC=CC=C1Br)C(=O)CN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

  • A 2-bromobenzyl group attached to the nitrogen of the acetamide core.

  • An isopropyl group on the same nitrogen, creating a sterically hindered environment.

  • A 2-amino substituent on the acetamide backbone, enabling hydrogen bonding and nucleophilic reactivity .

IUPAC Name: 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide .

Spectroscopic Data

  • SMILES: CC(C)N(CC1=CC=CC=C1Br)C(=O)CN .

  • InChI Key: GTFLAHFWMIXQAW-UHFFFAOYSA-N .

  • LogP: ~4.0 (predicted), indicating moderate lipophilicity .

Synthesis and Optimization

Route 1: Nucleophilic Substitution

  • Starting Materials: Bromoacetyl bromide and isopropylamine.

  • Reaction Conditions:

    • Solvent: Dichloromethane .

    • Temperature: 0–20°C under inert atmosphere .

  • Procedure:

    • Bromoacetyl bromide (1 mmol) is added dropwise to isopropylamine (1.2 mmol) in CH₂Cl₂.

    • Stirred at room temperature for 1 hr, followed by extraction and column chromatography .

    • Yield: ~71% for analogous bromoacetamides .

Route 2: Reductive Amination

  • Intermediate: N-(2-bromobenzyl)amine reacts with 2-bromo-N-isopropylacetamide under Pd catalysis .

  • Optimization: Microwave irradiation reduces reaction time to <2 hrs .

Challenges and Solutions

  • Steric Hindrance: The isopropyl group slows reaction kinetics; using polar aprotic solvents (e.g., DMF) improves yields.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Physicochemical Properties

PropertyValueSource
Molecular Weight285.18 g/mol
Melting PointNot reported
Boiling PointDecomposes above 200°C
SolubilitySlightly soluble in CH₂Cl₂
LogP4.0 (estimated)
StabilitySensitive to light and moisture

Applications in Pharmaceutical Research

Anticancer Activity

  • Ferroptosis Induction: Structural analogs (e.g., 2-aminobenzophenone derivatives) trigger ferroptosis in cancer cells (IC₅₀: 0.1–1 µM) .

  • Targeted Therapy: The bromine atom facilitates covalent binding to cysteine residues in oncogenic proteins .

Enzyme Inhibition

  • DprE1 Inhibition: Benzothiazole-acetamide hybrids show anti-tubercular activity (MIC: 0.5 µg/mL) .

  • Kinase Modulation: The acetamide core interacts with ATP-binding pockets in kinases.

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the isopropyl or bromobenzyl groups may enhance selectivity .

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could improve anticancer efficacy .

  • Green Synthesis: Explore biocatalytic routes to reduce reliance on halogenated solvents .

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